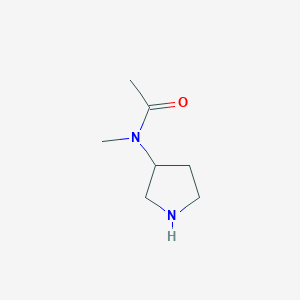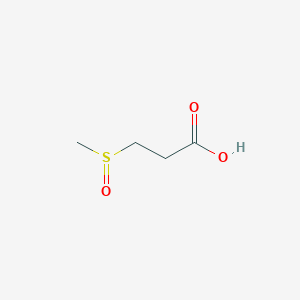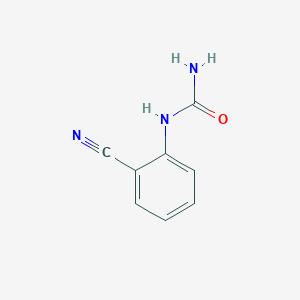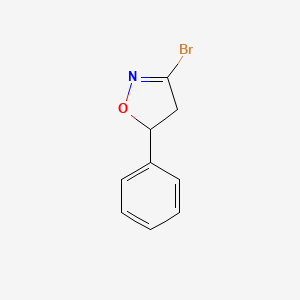
3-溴-5-苯基-4,5-二氢异恶唑
描述
3-Bromo-5-phenyl-4,5-dihydroisoxazole is a heterocyclic compound with the molecular formula C9H8BrNO. It is a member of the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.
科学研究应用
3-Bromo-5-phenyl-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studying enzyme inhibition and protein-ligand interactions.
作用机制
Target of Action
The primary targets of 3-Bromo-5-phenyl-4,5-dihydroisoxazole are proteins with nucleophilic amino acid residues, such as cysteine, threonine, and serine . These residues are part of a catalytic triad found in various enzymes, including GAPDH (Glyceraldehyde 3-phosphate dehydrogenase) and cathepsin L-like cysteine proteases . These enzymes play crucial roles in various biochemical processes, including glycolysis and protein degradation .
Mode of Action
3-Bromo-5-phenyl-4,5-dihydroisoxazole interacts with its targets through an addition-elimination mechanism . The compound reacts at the C3 position with the nucleophilic amino acid residues of the target proteins . This reaction leads to the formation of a covalent bond, which results in the inactivation of the target enzyme .
Biochemical Pathways
The inactivation of the target enzymes by 3-Bromo-5-phenyl-4,5-dihydroisoxazole affects various biochemical pathways. For instance, the inactivation of GAPDH disrupts the glycolysis pathway, affecting energy production in the cell . Similarly, the inactivation of cathepsin L-like cysteine proteases can impact protein degradation pathways .
Result of Action
The result of the action of 3-Bromo-5-phenyl-4,5-dihydroisoxazole is the inactivation of its target enzymes. This inactivation disrupts the normal functioning of the biochemical pathways in which these enzymes are involved . The disruption of these pathways can lead to changes in cellular metabolism and potentially induce cell death .
Action Environment
The action of 3-Bromo-5-phenyl-4,5-dihydroisoxazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and its ability to form covalent bonds with target proteins . Additionally, the presence of other molecules in the environment can compete with the compound for binding to its target proteins, potentially affecting its efficacy .
生化分析
Biochemical Properties
3-Bromo-5-phenyl-4,5-dihydroisoxazole plays a significant role in biochemical reactions, particularly in the modulation of the Nrf2/HO-1 pathway. This compound has been shown to interact with the BTB domain of Keap1, a repressor protein that regulates the activity of the Nrf2 transcription factor . By binding to the Cys151 residue of Keap1, 3-Bromo-5-phenyl-4,5-dihydroisoxazole disrupts the Keap1-Nrf2 interaction, leading to the activation of Nrf2 and subsequent upregulation of heme oxygenase-1 (HO-1) expression . This interaction highlights the compound’s potential in modulating oxidative stress and inflammation.
Cellular Effects
The effects of 3-Bromo-5-phenyl-4,5-dihydroisoxazole on various cell types and cellular processes are profound. In THP-1 human monocytic cells, this compound has been shown to activate the Nrf2/HO-1 axis, leading to increased expression of antioxidant and detoxifying enzymes . This activation results in enhanced cellular protection against oxidative stress and inflammation. Additionally, 3-Bromo-5-phenyl-4,5-dihydroisoxazole influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of Nrf2 .
Molecular Mechanism
At the molecular level, 3-Bromo-5-phenyl-4,5-dihydroisoxazole exerts its effects through specific binding interactions with biomolecules. The compound targets the Cys151 residue of the BTB domain of Keap1, leading to the disruption of the Keap1-Nrf2 interaction . This disruption allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, thereby upregulating the expression of detoxifying and protective enzymes such as HO-1 . This mechanism underscores the compound’s potential in therapeutic applications aimed at mitigating oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-phenyl-4,5-dihydroisoxazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-phenyl-4,5-dihydroisoxazole maintains its activity over extended periods, with sustained activation of the Nrf2/HO-1 pathway
Dosage Effects in Animal Models
The effects of 3-Bromo-5-phenyl-4,5-dihydroisoxazole vary with different dosages in animal models. At lower doses, the compound effectively activates the Nrf2/HO-1 pathway without causing significant adverse effects . At higher doses, there may be threshold effects and potential toxicity, highlighting the importance of dose optimization in therapeutic applications
Metabolic Pathways
3-Bromo-5-phenyl-4,5-dihydroisoxazole is involved in metabolic pathways that regulate oxidative stress and inflammation. The compound interacts with enzymes and cofactors that modulate the Nrf2/HO-1 axis, leading to changes in metabolic flux and metabolite levels . By upregulating the expression of detoxifying enzymes, 3-Bromo-5-phenyl-4,5-dihydroisoxazole enhances the cellular response to oxidative stress and promotes metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Bromo-5-phenyl-4,5-dihydroisoxazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical factors that determine its efficacy and potential side effects . Studies have shown that 3-Bromo-5-phenyl-4,5-dihydroisoxazole is efficiently transported to target cells, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Bromo-5-phenyl-4,5-dihydroisoxazole is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in determining the precise localization of 3-Bromo-5-phenyl-4,5-dihydroisoxazole, thereby influencing its biochemical properties and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of dibromoformoxime with phenylacetylene in the presence of a base. This reaction proceeds through a (3+2) cycloaddition mechanism, forming the isoxazole ring .
Industrial Production Methods: While specific industrial production methods for 3-Bromo-5-phenyl-4,5-dihydroisoxazole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
化学反应分析
Types of Reactions: 3-Bromo-5-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of dihydroisoxazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted isoxazoles
- Oxazoles
- Dihydroisoxazole derivatives
相似化合物的比较
- 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole
- 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide
- 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Comparison: Compared to its analogs, 3-Bromo-5-phenyl-4,5-dihydroisoxazole is unique due to its phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for the design of selective enzyme inhibitors and receptor modulators .
属性
IUPAC Name |
3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXKJBBQEFYTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530226 | |
| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-88-4 | |
| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromo-5-phenyl-4,5-dihydroisoxazole interact with its target and what are the downstream effects?
A: This compound activates the Nrf2/HO-1 pathway by directly targeting Keap1, a protein that normally inhibits Nrf2 activity. [] Specifically, it modifies Cys151 within the BTB domain of Keap1. [] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). [] This upregulation of HO-1 contributes to cellular protection against oxidative stress and inflammation. []
Q2: How does the structure of 3-Bromo-5-phenyl-4,5-dihydroisoxazole impact its activity compared to other similar compounds?
A: The research highlights that the potency of isoxazoline-based electrophiles in activating the Nrf2/HO-1 pathway depends on the leaving group at the 3-position of the isoxazoline nucleus. [] Additionally, the presence of an additional ring structure on the molecule appears to limit its Nrf2/HO-1 activating properties. [] This suggests that modifications to these specific structural features could be explored to fine-tune the compound's activity and potentially develop more potent analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
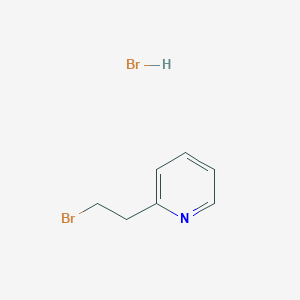
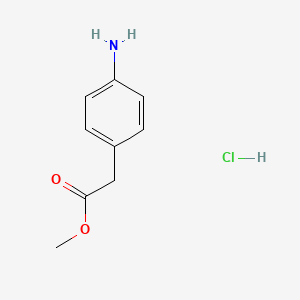
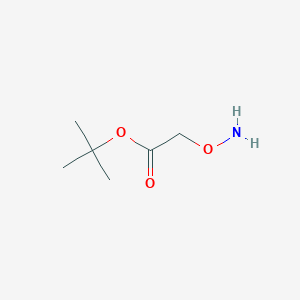
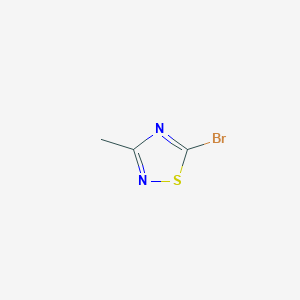
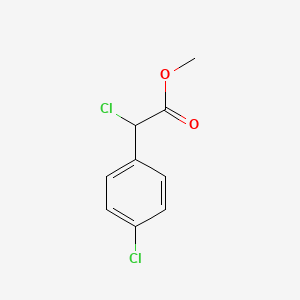
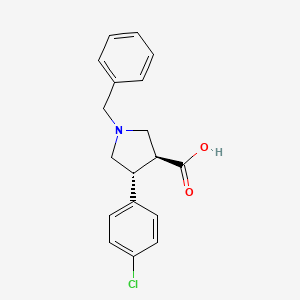
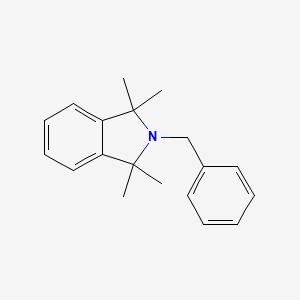

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)
